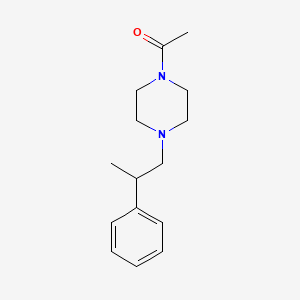

1-acetyl-4-(2-phenylpropyl)piperazine

Description

1-Acetyl-4-(2-phenylpropyl)piperazine is a piperazine derivative characterized by an acetyl group at the 1-position and a 2-phenylpropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as antipsychotics, antidepressants, and antimicrobial agents . The acetyl group may enhance metabolic stability, while the 2-phenylpropyl moiety likely influences lipophilicity and receptor interactions .

Properties

IUPAC Name |

1-[4-(2-phenylpropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-13(15-6-4-3-5-7-15)12-16-8-10-17(11-9-16)14(2)18/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEPXPOQRZDWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Piperazine derivatives vary significantly based on substituent type, position, and spacer groups. Key structural analogs and their properties include:

*Estimated based on analogs with ethylene spacers .

Key Observations :

- Hydrogen Bonding : Compounds with hydrogen-bonding substituents (e.g., hydroxyl or methoxy groups) exhibit crystalline packing and altered bioavailability .

Pharmacological and Metabolic Profiles

Key Observations :

- Metabolic Stability : The acetyl group in this compound may mitigate oxidative metabolism compared to unsubstituted piperazines, which are prone to deethylation or N-oxidation .

- Activity-Selectivity Trade-offs : Rigid analogs like GBR12909 derivatives show high dopamine transporter (DAT) selectivity, whereas flexible spacers or polar groups reduce transporter affinity .

Key Research Findings

- Solubility and pKa : Ethylene or methylene spacers between the piperazine and aromatic groups improve solubility (e.g., 80 μM at pH 6.5) compared to directly attached substituents (e.g., 20 μM) .

- Structural Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) in GBR12909 analogs enhance DAT binding affinity (IC₅₀ = 8.0 nM) but reduce metabolic clearance .

- Metabolic Hotspots : Piperazine rings are susceptible to CYP3A4-mediated oxidation, but substituents like acetyl or bulky aryl groups can shield this liability .

Q & A

Basic: What synthetic methodologies are recommended for 1-acetyl-4-(2-phenylpropyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-(2-phenylpropyl)piperazine with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Use a base like triethylamine to neutralize HCl byproducts .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) in a hexane:ethyl acetate (2:1) solvent system. Optimize reaction time (6–7 hours) and temperature (room temperature) to avoid side products .

- Purification: Use column chromatography with silica gel (ethyl acetate:hexane, 1:8) for isolation. Confirm purity via HPLC or melting point analysis .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions. For instance, the acetyl group () appears as a singlet at ~2.1 ppm in -NMR .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 260.15 g/mol) and fragmentation patterns .

- Elemental Analysis: Validate empirical formula (C, H, N, O percentages) to confirm purity >95% .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Substituent Variation: Synthesize derivatives by modifying the acetyl group or phenylpropyl chain. For example, replace the acetyl group with sulfonyl or propionyl moieties to assess lipophilicity effects .

- In Vitro Assays: Test derivatives for target activity (e.g., antimicrobial, anticancer) using:

- DPPH Assay: Measure radical scavenging activity (IC) for antioxidant potential .

- Bacterial Biofilm Quantification: Use crystal violet staining to assess anti-biofilm activity against pathogens like Staphylococcus aureus .

- Computational Modeling: Perform density functional theory (DFT) calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Molecular Docking Validation: Re-dock the compound into target proteins (e.g., enzymes or receptors) using AutoDock Vina. Compare binding affinities with experimental IC values to identify discrepancies .

- Experimental Replication: Conduct dose-response assays in triplicate to confirm activity trends. For example, if a derivative shows high predicted binding but low experimental inhibition, assess solubility or cell permeability via logP calculations .

- Meta-Analysis: Cross-reference data with literature on structurally similar piperazines (e.g., antiplatelet activity in cyclodextran-modified derivatives) to identify structural determinants of activity .

Advanced: How can researchers balance toxicity reduction and biological efficacy in derivatives?

Methodological Answer:

- Toxicity Screening: Use in vitro models (e.g., HEK293 cells) for acute toxicity via MTT assay. Compare LD values of parent compound and derivatives .

- Structural Modifications: Introduce biocompatible groups (e.g., PEG chains) or encapsulation agents (e.g., β-cyclodextrin) to improve safety profiles. Note: β-cyclodextrin reduces toxicity but may lower activity, requiring iterative optimization .

- In Vivo Validation: Perform rodent studies to assess therapeutic index (e.g., efficacy in infection models vs. liver/kidney toxicity markers) .

Advanced: What computational and experimental approaches are synergistic for pharmacological evaluation?

Methodological Answer:

- Pharmacokinetic Modeling: Use SwissADME to predict absorption, distribution, metabolism, and excretion (ADME). Focus on blood-brain barrier permeability if targeting neurological disorders .

- In Vitro-In Silico Correlation: Validate predicted CYP450 inhibition (e.g., CYP3A4) using human liver microsome assays .

- Dynamic Simulations: Conduct molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess protein-ligand stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.